N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core.
- A 3-methyl-7-(4-methylphenyl) substituent on the pyrimidine ring.
- A sulfanylacetamide side chain linked to a 2,4-difluorophenyl group.
This scaffold is common in kinase inhibitors and bioactive molecules, where the sulfanylacetamide moiety enhances binding to enzymatic targets .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-8-7-14(23)9-16(17)24/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVYRVPNAKLORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H18F2N3O2S
- Molecular Weight : 457.52 g/mol
Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific enzymes and pathways involved in disease processes. The key mechanisms include:
- Antiviral Activity : The compound has shown promise as an anti-HIV agent by inhibiting HIV integrase activity. Studies have demonstrated that it disrupts viral replication by targeting the integrase enzyme essential for viral DNA integration into the host genome .
- Antiproliferative Effects : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models .
Biological Activity Data
The following table summarizes the biological activity data collected from various studies:
| Activity Type | Assay Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| HIV Integrase Inhibition | Enzymatic Assay | 0.5 µM | |
| Cancer Cell Proliferation | MTT Assay | 10 µM | |
| Cytokine Inhibition | ELISA | 20 ng/mL |
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy against HIV, this compound was tested on infected T-cells. Results indicated a significant reduction in viral load compared to controls, with an IC50 value of 0.5 µM, highlighting its potential as a therapeutic agent for HIV treatment .
Case Study 2: Anticancer Activity
Another study focused on its anticancer properties against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 10 µM in MTT assays, indicating effective inhibition of cell growth and induction of apoptosis through caspase activation pathways. This suggests its potential utility in cancer therapy .
Safety and Toxicity
While the compound shows promising biological activities, it is essential to consider its safety profile. Preliminary assessments indicate that it is very toxic to aquatic life and may pose risks to fertility or fetal development based on REACH registration data from ECHA . Further toxicological studies are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
3-Methyl vs. 3-Aryl Substitutions
- Target Compound: Features 3-methyl and 7-(4-methylphenyl) groups.
- Analog () : Contains 3-(3,5-difluorophenyl) instead of 3-methyl. The fluorine atoms increase electronegativity, which may alter binding affinity through dipole interactions .
- Analog () : Substituted with 3-(4-chlorophenyl) . The electron-withdrawing chlorine atom could stabilize charge-transfer interactions in enzyme active sites .
4-Oxo vs. Reduced Pyrimidine Cores
- All analogs retain the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core, critical for hydrogen bonding with target proteins .
Modifications in the Acetamide Side Chain
Aryl Group Diversity
- Target Compound: N-(2,4-difluorophenyl) provides two fluorine atoms, which reduce metabolic degradation compared to non-halogenated analogs .
- Analog () : N-(4-ethylphenyl) adds an ethyl group, enhancing hydrophobic interactions but possibly reducing solubility .
Sulfanyl Linker Impact
Physicochemical Properties
Bioactivity and Pharmacological Potential
- Kinase Inhibition: Analogs like compound 18 () demonstrate CK1 inhibition, suggesting the thienopyrimidine scaffold is a kinase-targeting pharmacophore .
- Cytotoxicity : Substitutions like 3-(4-chlorophenyl) () are associated with anticancer activity, implying the target compound may share similar mechanisms .
- Metabolic Stability: The 2,4-difluorophenyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
